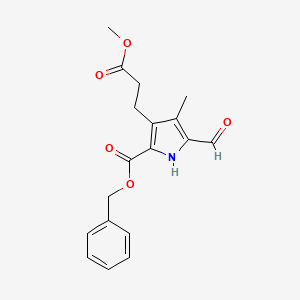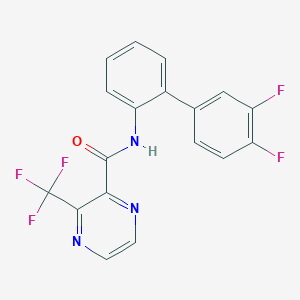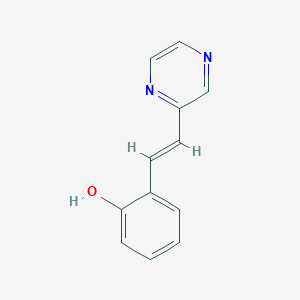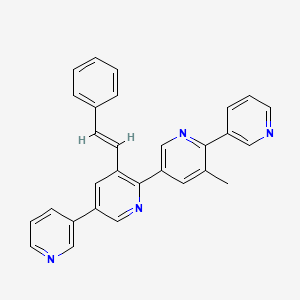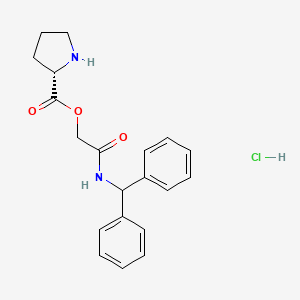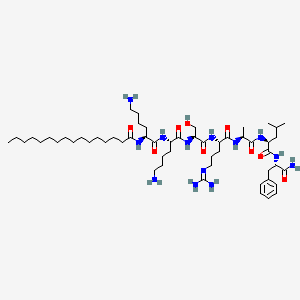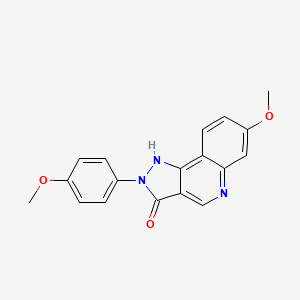
Recanaclotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Recanaclotide is a synthetic peptide under investigation for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as functional dyspepsia and diabetic gastroparesis . It is a guanylate cyclase-C agonist, which means it activates the guanylate cyclase-C receptor, leading to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Recanaclotide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The entire process is conducted under stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Recanaclotide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation, particularly at the sulfur-containing amino acids such as cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Specific amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds, oxidized or reduced forms of the peptide, and peptides with substituted amino acid residues .
Scientific Research Applications
Recanaclotide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating gastrointestinal motility and secretion.
Medicine: Explored as a potential therapeutic agent for treating gastrointestinal disorders such as functional dyspepsia and diabetic gastroparesis
Industry: Utilized in the development of new peptide-based drugs and formulations.
Mechanism of Action
Recanaclotide exerts its effects by activating the guanylate cyclase-C receptor, which is located on the luminal surface of intestinal epithelial cells. Activation of this receptor leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the activation of protein kinase G, which in turn modulates ion channels and transporters, leading to increased secretion of chloride and bicarbonate ions into the intestinal lumen. This process enhances intestinal fluid secretion and accelerates gastrointestinal transit .
Comparison with Similar Compounds
Plecanatide: A synthetic analogue of uroguanylin, also a guanylate cyclase-C agonist, used for treating chronic idiopathic constipation.
Comparison: Recanaclotide, linaclotide, and plecanatide all share a similar mechanism of action as guanylate cyclase-C agonists. this compound is unique in its specific amino acid sequence and structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. While linaclotide and plecanatide are already approved for clinical use, this compound is still under investigation, highlighting its potential for future therapeutic applications .
Properties
CAS No. |
1667762-62-0 |
|---|---|
Molecular Formula |
C45H71N14O20PS6 |
Molecular Weight |
1351.5 g/mol |
IUPAC Name |
21-amino-13-(2-amino-2-oxoethyl)-44-(1-hydroxyethyl)-4-methyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-27-(phosphonooxymethyl)-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carboxylic acid |
InChI |
InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78) |
InChI Key |
GIUNZSCFWBGNLR-UHFFFAOYSA-N |
SMILES |
CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC(=O)N)CC(C)C)COP(=O)(O)O |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC(=O)N)CC(C)C)COP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Recanaclotide; IW-9179; IW 9179; IW9179; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



